Hdac-IN-27 is a compound classified as a histone deacetylase inhibitor, which plays a significant role in the regulation of gene expression through the modification of histones. Histone deacetylases (HDACs) are enzymes that remove acetyl groups from lysine residues on histone proteins, leading to chromatin condensation and transcriptional repression. Inhibiting these enzymes can result in increased acetylation of histones, thereby promoting gene expression associated with various cellular processes, including differentiation and apoptosis.
Hdac-IN-27 belongs to a broader class of compounds known as HDAC inhibitors. These inhibitors are often derived from natural products or synthesized through organic chemistry techniques. The classification of Hdac-IN-27 falls under small molecule pharmacological agents that target HDACs, which are implicated in several diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.
The synthesis of Hdac-IN-27 typically involves several key steps:
Specific methodologies may include the use of solvents like dimethyl sulfoxide or tetrahydrofuran during reactions, and techniques like thin-layer chromatography for monitoring progress .
The molecular structure of Hdac-IN-27 features a hydroxamic acid moiety, which is crucial for its interaction with the zinc ion in the active site of HDAC enzymes. The general structure includes:
The exact molecular formula and structural data can be determined using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry .
Hdac-IN-27 undergoes several chemical reactions during its synthesis:
The mechanism by which Hdac-IN-27 exerts its biological effects involves:
Hdac-IN-27 exhibits several notable physical and chemical properties:
Hdac-IN-27 has several applications in scientific research:
Histone deacetylases (HDACs) catalyze the removal of acetyl groups from ε-lysine residues on histones, promoting chromatin condensation and transcriptional repression. Among 18 human HDACs, Class I enzymes (HDAC1, 2, 3, 8) are zinc-dependent nuclear proteins that regulate fundamental cellular processes, including cell cycle progression, DNA repair, and apoptosis [4] [9]. These enzymes function within multiprotein complexes (e.g., Sin3, NuRD, CoREST), targeting histones H3 and H4 for deacetylation. The dynamic equilibrium between histone acetylation (mediated by HATs) and deacetylation directly governs chromatin accessibility: hyperacetylation permits transcriptional activation, while hypoacetylation enforces gene silencing [9] [10]. Dysregulation of Class I HDAC activity disrupts this balance, driving aberrant gene expression patterns implicated in oncogenesis [2].
Class I HDACs are overexpressed in diverse malignancies, including acute myeloid leukemia (AML), and correlate with poor prognosis. Their oncogenic functions extend beyond epigenetic modulation:
Selective inhibition of Class I HDACs offers therapeutic advantages over pan-HDAC inhibitors by minimizing off-target effects associated with Class II/IV inhibition (e.g., cardiac toxicity from HDAC6 inhibition) [8]. Table 1 highlights the distinct roles of HDAC classes:
Table 1: Classification and Functions of Human HDACs
Class | Isoforms | Cellular Localization | Primary Functions |
---|---|---|---|
Class I | HDAC1, HDAC2, HDAC3, HDAC8 | Nucleus | Cell cycle, apoptosis, transcriptional repression |
Class IIa | HDAC4, HDAC5, HDAC7, HDAC9 | Nucleus/Cytoplasm | Tissue differentiation, signal transduction |
Class IIb | HDAC6, HDAC10 | Cytoplasm | Protein folding, autophagy |
Class IV | HDAC11 | Nucleus/Cytoplasm | Immune regulation, fatty acid metabolism |
Data synthesized from [4] [6] [9]
HDAC-IN-27 (Compound 11h; CAS 2763368-89-2) is a low-nanomolar inhibitor of Class I HDACs (HDAC1-3) with minimal activity against Class II/IV enzymes. Characterized by MedchemExpress researchers, this orally bioavailable compound exhibits potent in vitro and in vivo antitumor activity, particularly against AML models. Its discovery addresses the need for isoform-selective HDAC inhibitors to mitigate toxicity while maintaining efficacy [1].
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0
CAS No.: 916610-55-4